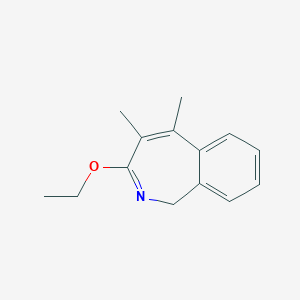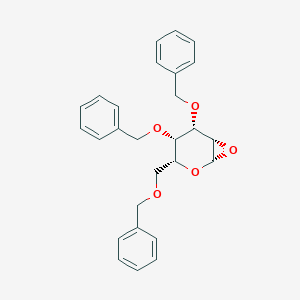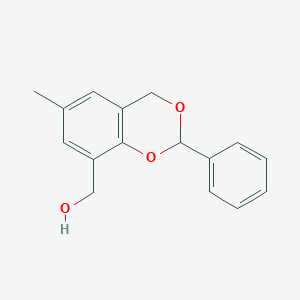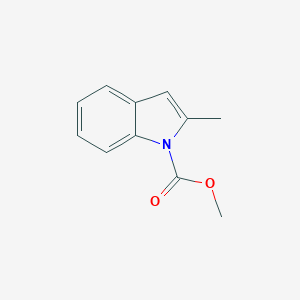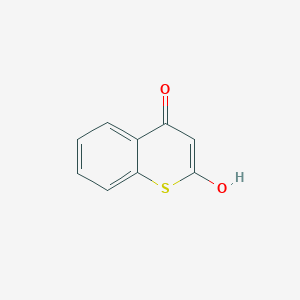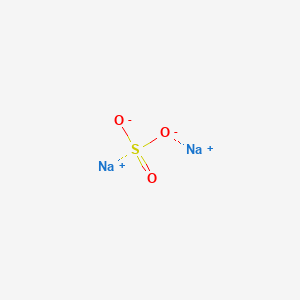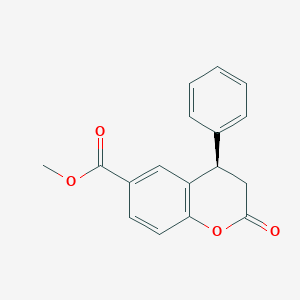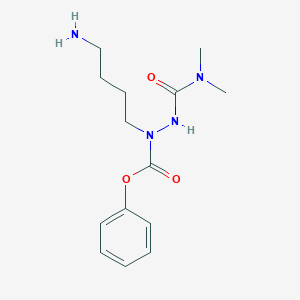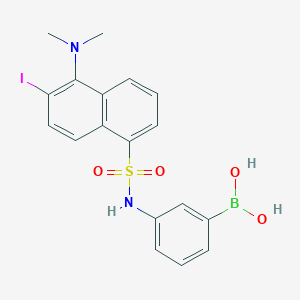
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid, also known as DI-6-ANBDQBS, is a boronic acid derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its ability to act as a fluorescent probe for the detection of proteins and other biomolecules.
Mécanisme D'action
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid works by binding to specific proteins and other biomolecules, causing them to emit fluorescence when excited by light of a certain wavelength. This fluorescence can then be detected and measured, allowing researchers to study the behavior and interactions of these molecules in real-time.
Effets Biochimiques Et Physiologiques
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid has been shown to have minimal biochemical and physiological effects on living organisms, making it a safe and effective tool for scientific research. This compound does not interfere with normal cellular processes and is easily metabolized and excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid is its high sensitivity and selectivity for certain proteins, making it a valuable tool for studying complex biological processes. However, this compound does have some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.
Orientations Futures
There are many potential future directions for research involving 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid. Some possible areas of study include the development of new fluorescent probes with enhanced sensitivity and selectivity, the use of 3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid in drug discovery and development, and the exploration of new applications for this compound in fields such as biotechnology and medical diagnostics.
Méthodes De Synthèse
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of iodine, dimethylamine, and naphthalene as starting materials. The reaction proceeds through a series of steps, including sulfonation, nitration, reduction, and boronation, to yield the final product.
Applications De Recherche Scientifique
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid has been widely used in scientific research as a fluorescent probe for the detection and imaging of proteins and other biomolecules. This compound has been found to have high sensitivity and selectivity for certain proteins, making it a valuable tool for studying protein-protein interactions and other biological processes.
Propriétés
Numéro CAS |
147353-58-0 |
|---|---|
Nom du produit |
3-(5-Dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid |
Formule moléculaire |
C18H18BIN2O4S |
Poids moléculaire |
496.1 g/mol |
Nom IUPAC |
[3-[[5-(dimethylamino)-6-iodonaphthalen-1-yl]sulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C18H18BIN2O4S/c1-22(2)18-15-7-4-8-17(14(15)9-10-16(18)20)27(25,26)21-13-6-3-5-12(11-13)19(23)24/h3-11,21,23-24H,1-2H3 |
Clé InChI |
PDFOKGRHNRASDY-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC(=C3N(C)C)I)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC(=C3N(C)C)I)(O)O |
Synonymes |
3-(5-dimethylamino-6-iodo-1-naphthalenesulfonamido)phenylboronic acid 3-DMAINSN-phenylboronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



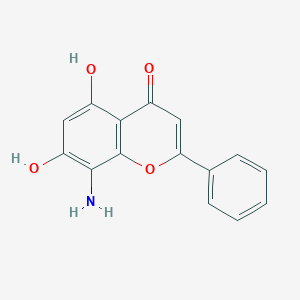
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
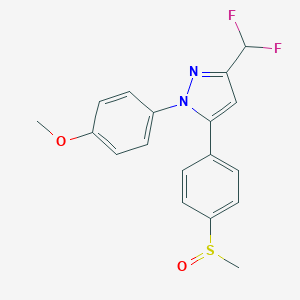
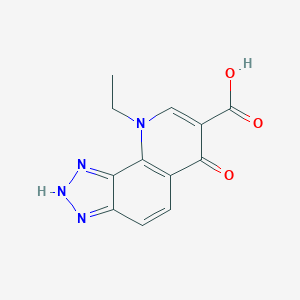
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
